molecular formula C13H9ClN2O B8588907 7-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

7-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No. B8588907
M. Wt: 244.67 g/mol
InChI Key: GBYOLOVLJOLLLR-UHFFFAOYSA-N
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Patent
US09193749B2

Procedure details

A suspension of title compound 85 (1.75 g, 7.15 mmol) in a solution of sodium formate (2.43 g, 35.8 mmol) in water (32 mL) was stirred at 50° C. for 8 hours and then at room temperature. The reaction mixture was filtered and the resulting solid was dissolved in THF (20 mL), diluted with ethyl acetate (200 mL) then filtered through Celite® and concentrated. The crude residue was triturated in 30% ethyl acetate in hexanes to afford title compound 86 (1.17 g, 78%) as a yellow solid. LRMS (ESI): (calc) 210.08. (found) 211.2 (MH)+. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 9.84 (s, 1H), 7.84 (s, 1H), 7.67 (dd, J=7.9, 1.7 Hz, 1H), 7.33 (ddd, J=8.1, 7.2, 1.8 Hz, 1H), 7.00-6.86 (m, 6H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:17]=[CH:16][C:5]2[NH:6][C:7](=[O:15])[C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[NH:10][C:4]=2[CH:3]=1.C([O-])=O.[Na+]>O>[CH:14]1[C:8]2[C:7](=[O:15])[NH:6][C:5]3[CH:16]=[CH:17][CH:2]=[CH:3][C:4]=3[NH:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC1=CC2=C(NC(C3=C(N2)C=CC=C3)=O)C=C1
Name
Quantity
2.43 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was dissolved in THF (20 mL)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (200 mL)
FILTRATION
Type
FILTRATION
Details
then filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated in 30% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1=CC=CC=2NC3=C(NC(C21)=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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